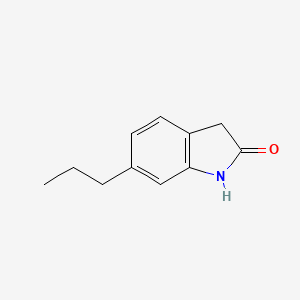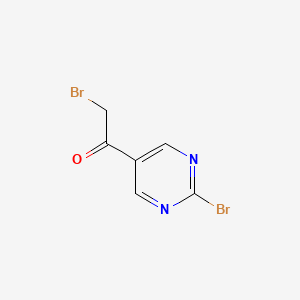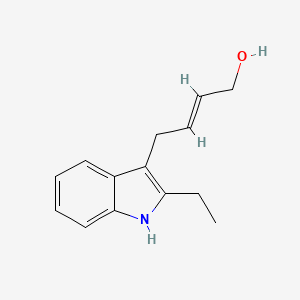
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is an organic compound that features an indole ring, a butenol side chain, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butenol Side Chain: The butenol side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by Wittig reactions and alkylation processes. These methods require precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
(E)-4-(2-methyl-1H-indol-3-yl)but-2-en-1-ol: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-one: Similar structure with a ketone group instead of an alcohol group.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-ene: Similar structure without the hydroxyl group.
Uniqueness
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is unique due to its specific combination of an indole ring, an ethyl group, and a butenol side chain
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H17NO/c1-2-13-11(8-5-6-10-16)12-7-3-4-9-14(12)15-13/h3-7,9,15-16H,2,8,10H2,1H3/b6-5+ |
InChIキー |
XPMUOVVOFAKMHW-AATRIKPKSA-N |
異性体SMILES |
CCC1=C(C2=CC=CC=C2N1)C/C=C/CO |
正規SMILES |
CCC1=C(C2=CC=CC=C2N1)CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
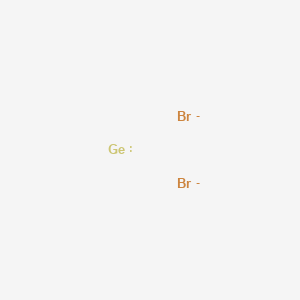
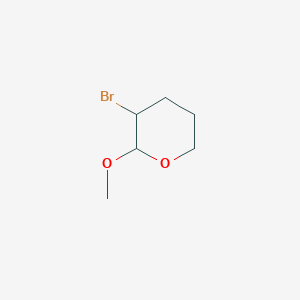
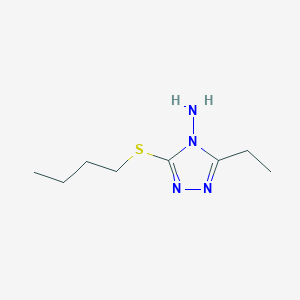
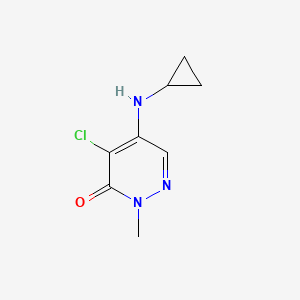
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
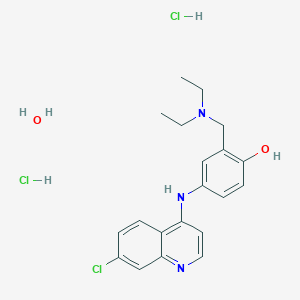
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)


